2-(azocan-1-yl)-N-propan-2-ylacetamide
Description
2-(Azocan-1-yl)-N-propan-2-ylacetamide is a tertiary acetamide derivative characterized by an eight-membered azacycloalkane (azocane) ring and an isopropyl group attached to the amide nitrogen. The azocane ring confers unique conformational flexibility and electronic properties due to its medium-sized ring structure, which balances strain and stability.
Properties
IUPAC Name |
2-(azocan-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11(2)13-12(15)10-14-8-6-4-3-5-7-9-14/h11H,3-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHWHCCFCYXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparisons:
Ring Systems and Electronic Effects: The azocane ring in the target compound provides greater conformational flexibility compared to the rigid benzoimidazole in 10VP91 or the planar naphthalene in 6a . This flexibility may enhance binding to dynamic biological targets.
Synthetic Efficiency :
- Cu-catalyzed cycloadditions (e.g., for 6a) achieve moderate to high yields (~60–80%) , whereas EDCI-mediated couplings (e.g., for compound 33) show lower yields (5%) due to steric hindrance or side reactions . The target compound’s synthesis, if using similar coupling agents, may require optimization for scalability.
Lipophilicity and Solubility :
- The isopropyl group in the target compound and 10VP91 increases lipophilicity (estimated logP ~2.5–3.5) compared to phenyl or morpholine-containing analogs (logP ~1.5–2.5). However, morpholine’s oxygen in compound 33 could improve aqueous solubility .
Spectral Signatures :
- The C=O stretch in the target compound’s IR spectrum (~1670–1680 cm⁻¹) aligns with acetamides like 6a (1671 cm⁻¹) but differs from electron-deficient analogs (e.g., 6b: 1682 cm⁻¹ due to nitro groups) .
- ¹H NMR signals for the isopropyl group (δ ~1.2–1.4) would contrast with the aromatic protons in 6a (δ 7.2–8.4) or the cyclohexyl protons in 10VP91 (δ 1.2–2.1) .
Research Implications
- Drug Design : The azocane-isopropyl combination offers a balance between lipophilicity and conformational adaptability, making it a candidate for central nervous system (CNS) targets where membrane penetration is critical.
- Synthetic Challenges : Lessons from low-yield syntheses (e.g., compound 33) highlight the need for optimizing coupling conditions or exploring alternative catalysts .
- Structure-Activity Relationships (SAR) : Comparative studies with morpholine (compound 33) and triazole (compound 6a) derivatives could elucidate the role of nitrogen positioning in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
